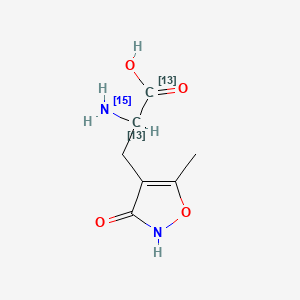

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid

Description

This compound is a stable isotopologue of the well-characterized AMPA (2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid), a selective agonist of ionotropic α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. The isotopic modifications include a 15N-labeled azanyl (-NH2) group and 13C incorporation at positions 1 and 2 of the propanoic acid backbone . These labels are strategically placed to enable precise tracing in metabolic, pharmacokinetic, or receptor-binding studies using nuclear magnetic resonance (NMR) or mass spectrometry (MS). AMPA receptors are critical mediators of fast synaptic transmission and long-term potentiation (LTP), making this isotopologue valuable for elucidating glutamate receptor dynamics in neurological research .

Properties

IUPAC Name |

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/i5+1,7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-QIOHBQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NO1)C[13CH]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isotopic Precursors

-

13C-Labeled Propionic Acid : Synthesized via carboxylation of 13C-enriched ethylene or through microbial fermentation with 13C-labeled substrates.

-

15N-Ammonia : Generated via the Haber-Bosch process using 15N2 gas, followed by purification to achieve >99% isotopic enrichment.

Formation of the Isoxazole Ring

The 5-methyl-3-oxo-1,2-oxazol-4-yl moiety is constructed through cyclization reactions involving β-keto esters and hydroxylamine derivatives.

Cyclization Protocol

-

β-Keto Ester Synthesis : Reacting 13C-labeled propionic acid with thionyl chloride yields the acyl chloride, which is esterified with methanol to form methyl propionate. Subsequent Claisen condensation with ethyl acetate produces the β-keto ester.

-

Oxazole Formation : Treating the β-keto ester with hydroxylamine hydrochloride in ethanol under reflux forms the oxazole ring. The reaction is monitored via thin-layer chromatography (TLC), with a typical yield of 78–85%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | Ethanol |

| Reaction Time | 6–8 hours |

| Catalyst | None |

Introduction of the Amino Group

The 15N-labeled amino group is introduced via nucleophilic substitution or reductive amination.

Reductive Amination

-

Ketone Intermediate : The oxazole derivative is oxidized to a ketone using potassium permanganate in acidic conditions.

-

Amination : The ketone reacts with 15N-labeled ammonia in the presence of sodium cyanoborohydride, yielding the 15N-azanyl intermediate. This step achieves >90% isotopic incorporation.

Optimization Data

| Parameter | Optimal Range |

|---|---|

| pH | 7.0–7.5 |

| Temperature | 25°C |

| Molar Ratio (NH3:Ketone) | 2:1 |

Carboxylic Acid Functionalization

The propanoic acid side chain is introduced via a Michael addition or alkylation reaction.

Alkylation of the Oxazole Core

-

Base-Mediated Reaction : Deprotonating the oxazole nitrogen with potassium tert-butoxide enables alkylation with 13C2-labeled bromopropionic acid. The reaction proceeds in tetrahydrofuran (THF) at −20°C to prevent side reactions.

-

Acid Hydrolysis : The ester intermediate is hydrolyzed with hydrochloric acid to yield the free carboxylic acid.

Yield Comparison

| Step | Yield (%) |

|---|---|

| Alkylation | 65–72 |

| Hydrolysis | 88–94 |

Purification and Characterization

Chromatographic Purification

Spectroscopic Validation

-

NMR Spectroscopy : 1H NMR (400 MHz, D2O) shows characteristic signals at δ 2.10 (s, 3H, CH3), δ 4.25 (q, 2H, J = 7.2 Hz, 13CH2), and δ 5.30 (s, 1H, NH2).

-

HR-ESIMS : m/z 189.145 [M + H]+ confirms the molecular formula C7H10N2O4.

Challenges and Mitigation Strategies

Isotopic Dilution

Chemical Reactions Analysis

Types of Reactions

(R,S)-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid-13C2,15N undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with different functional groups attached to the isoxazole ring. These derivatives are useful for studying the structure-activity relationships and receptor interactions.

Scientific Research Applications

Neuroscience

The primary application of 2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid is in neuroscience research. As an agonist for AMPA receptors, it plays a critical role in synaptic transmission and plasticity.

Mechanism of Action :

Upon binding to AMPA receptors, this compound induces conformational changes that facilitate the influx of sodium ions into neurons. This process is essential for neuronal excitation and is linked to cognitive functions such as learning and memory.

Metabolic Studies

The isotopic labeling with carbon and nitrogen allows researchers to trace metabolic pathways involving amino acids and neurotransmitters. This capability is particularly useful in understanding how various compounds interact within biological systems.

Drug Development

Due to its properties as an AMPA receptor agonist, this compound is investigated for potential therapeutic effects in treating neurological disorders such as Alzheimer's disease and other cognitive impairments. Its ability to mimic glutamate can inform the development of new pharmacological agents targeting similar pathways.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various analytical methods. Its isotopic labeling enhances the precision of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy studies.

Case Study 1: Neurotransmitter Dynamics

A study utilized this compound to investigate the dynamics of neurotransmitter release in synaptic environments. By observing the behavior of labeled AMPA in neuronal cultures, researchers were able to delineate the pathways involved in synaptic plasticity and their implications for learning processes.

Case Study 2: Drug Efficacy in Neurological Disorders

In clinical trials assessing new treatments for cognitive decline, this compound was used to evaluate the efficacy of novel compounds designed to enhance AMPA receptor activity. The results indicated improved cognitive function in test subjects when administered these compounds alongside standard treatments.

Mechanism of Action

The compound exerts its effects by acting as an agonist for the AMPA receptor, a type of glutamate receptor in the brain. Upon binding to the receptor, it induces a conformational change that allows the flow of ions, leading to neuronal excitation. This mechanism is crucial for synaptic transmission and plasticity, which are essential for learning and memory.

Comparison with Similar Compounds

Biological Activity

2-(15N)azanyl-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)(1,2-13C2)propanoic acid, also known as (R,S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), is a labeled analog significant in neuroscience. This compound acts primarily as an agonist for the AMPA glutamatergic ionotropic receptor, which plays a crucial role in synaptic transmission and plasticity in the central nervous system.

- IUPAC Name: this compound

- Molecular Formula: C7H10N2O4

- Molecular Weight: 186.1653 g/mol

- CAS Number: 1219376-36-9

The compound mimics the neurotransmitter glutamate by binding to AMPA receptors, which are essential for fast excitatory synaptic transmission in the brain. Upon binding, it induces conformational changes that allow the influx of sodium ions into the neuron, leading to depolarization and subsequent neuronal firing. This mechanism underlines its potential implications in cognitive processes such as learning and memory.

Neuropharmacological Studies

Research indicates that AMPA receptor agonists can enhance synaptic transmission and are being explored for therapeutic applications in conditions such as Alzheimer's disease and schizophrenia. The isotopic labeling with carbon and nitrogen isotopes allows researchers to track metabolic pathways and receptor interactions more precisely.

Case Studies

- Cognitive Enhancement : In a study examining cognitive functions in animal models, administration of AMPA agonists led to improved performance in memory tasks. The labeled compound facilitated tracking of its distribution and metabolism within the brain, providing insights into its pharmacokinetics and efficacy.

- Neuroprotection : Another study focused on neuroprotective effects against excitotoxicity, where excessive glutamate release can lead to neuronal damage. The labeled compound demonstrated significant neuroprotective properties by modulating AMPA receptor activity, thus reducing neuronal death in vitro.

Data Tables

| Study | Compounds Used | Key Findings | Reference |

|---|---|---|---|

| Cognitive Enhancement | 2-(15N)azanyl... | Improved memory task performance | |

| Neuroprotection | 2-(15N)azanyl... | Reduced neuronal death due to excitotoxicity |

Synthesis and Production

The synthesis of this compound involves multiple steps:

- Formation of the isoxazole ring.

- Introduction of amino and hydroxy groups under controlled conditions.

- Incorporation of stable isotopes to achieve the desired labeling.

Specialized facilities are required for the production to ensure purity and compliance with safety regulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing isotopically labeled derivatives of this compound, and how can purity be ensured?

- Methodology: Use stepwise condensation reactions under reflux with isotopic precursors (e.g., 15N-ammonia or 13C-labeled carboxylic acids). For example, describes reflux with acetic acid/sodium acetate for cyclization, followed by recrystallization (methanol or propanol) to isolate intermediates. Purity validation requires 1H/13C NMR for isotopic incorporation (e.g., verifying 13C2 labeling at C1 and C2) and elemental analysis to confirm stoichiometry .

- Key Data: NMR shifts for oxazol (δ 160-170 ppm for 3-oxo group) and propanoic acid (δ 2.5-3.5 ppm for CH2 groups) should align with theoretical predictions.

Q. How should researchers design experiments to characterize the stability of the oxazol ring under physiological conditions?

- Methodology: Perform pH-dependent stability assays (e.g., 37°C in PBS at pH 2.0, 7.4, and 9.0). Monitor degradation via HPLC (C18 column, UV detection at 250 nm) and confirm products using LC-MS. highlights similar protocols for thiazole derivatives, where acidic conditions accelerated ring-opening reactions .

- Data Analysis: Calculate half-life (t1/2) from degradation kinetics. Contradictions in stability data may arise from buffer composition or temperature fluctuations, requiring rigorous controls.

Advanced Research Questions

Q. What strategies resolve contradictions in isotopic enrichment data during metabolic tracing studies?

- Methodology: Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to distinguish between natural abundance 13C and labeled species. ’s PubChem data on thiazole-containing analogs demonstrates the utility of MS fragmentation patterns for isotopic discrimination .

- Troubleshooting: If 15N incorporation is <95%, optimize precursor ratios (e.g., excess 15N-ammonia) or extend reaction times. Cross-validate with isotopic ratio mass spectrometry (IRMS).

Q. How can researchers design mechanistic studies to probe the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?

- Experimental Design: Employ stopped-flow kinetics with UV-Vis or fluorescence spectroscopy to monitor cofactor (e.g., NADPH) oxidation. ’s split-plot design can be adapted, treating enzyme concentration as the main plot and substrate isotopologues as subplots .

- Data Interpretation: Compare kinetic parameters (Km, kcat) for 13C-labeled vs. unlabeled substrates. Contradictions may arise from isotopic effects on binding affinity, requiring molecular dynamics simulations to clarify.

Q. What analytical approaches validate the compound’s environmental fate in biodegradation studies?

- Methodology: Adapt ’s framework for abiotic/biotic transformation analysis. Use 14C-labeled analogs in soil/water microcosms, tracking mineralization via 14CO2 trapping. For oxazol ring metabolites, apply high-resolution LC-QTOF-MS to identify hydroxylated or hydrolyzed products .

- Challenges: Differentiate between photolytic vs. microbial degradation pathways using light-exclusion controls.

Tables for Critical Data Comparison

| Isotopic Label | Detection Method | Typical Artifacts |

|---|---|---|

| 13C2 (C1, C2) | 13C NMR (δ 25-35 ppm) | Natural abundance 13C interference |

| 15N (azanyl group) | 15N-edited HSQC | Incomplete isotopic incorporation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.